2-Aminophenol hydrochloride
Overview
Description
2-Aminophenol hydrochloride is an organic compound with the molecular formula C6H8ClNO. It is a derivative of 2-aminophenol, where the amino group is ortho to the hydroxyl group on the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Scientific Research Applications
2-Aminophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of dyes and heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of photographic developers and as a reducing agent in various industrial processes
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Aminophenol hydrochloride is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium .
Mode of Action
It’s known that the compound exhibits intra- and intermolecular hydrogen bonding involving the neighbouring amine and hydroxyl groups .
Biochemical Pathways
The enzymes AmnBA, AmnC, AmnE, AmnD, AmnF, AmnG, AmnH are involved in the degradation of 2-Aminophenol into pyruvate and acetyl-CoA . The 2-aminophenol-1,6-dioxygenase (AmnAB) converts 2-Aminophenol through an extradiol meta cleavage into 2-aminomuconic 6-semialdehyde (2-AMS). 2-AMS is further oxidized by the AmnC dehydrogenase into 2-aminomuconic acid (2-AM), which is converted by AmnD into 4-oxalocrotonic acid with a concomitant release of ammonium. 4-oxalocrotonic acid is further degraded by the enzymes AmnE, AmnF, AmnG, and AmnH into pyruvate and acetyl-CoA .
Result of Action
2-Aminophenol is an intermediate in the synthesis of dyes. It is particularly useful in yielding metal-complex dyes when diazotized and coupled to a phenol, naphthol, or other aromatic or resonant dye species .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water and its stability can affect its efficacy . .
Biochemical Analysis
Biochemical Properties
2-Aminophenol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a reducing agent, which allows it to participate in redox reactions. The compound can interact with enzymes such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which is involved in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide and 5,6-dimethylbenzimidazole . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reducing properties enable it to modulate oxidative stress within cells, which can impact cell function and viability. Studies have indicated that this compound can induce changes in the expression of genes involved in antioxidant defense mechanisms, thereby influencing cellular responses to oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form hydrogen bonds with neighboring amine and hydroxyl groups allows it to interact with various proteins and enzymes, modulating their activity. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider in experimental studies. It has been observed that this compound can undergo degradation under certain conditions, which may influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s impact on cellular processes can change over time, highlighting the importance of temporal analysis in biochemical research .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing toxicity. Animal studies have provided valuable insights into the threshold effects and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, contributing to its role in metabolic flux and the regulation of metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and safety profile .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can impact its activity and function. The compound’s ability to form hydrogen bonds and interact with various biomolecules allows it to be targeted to specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a crucial role in directing the compound to its site of action, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminophenol hydrochloride can be synthesized by the reduction of 2-nitrophenol using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at atmospheric pressure. The resulting 2-aminophenol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-nitrophenol. This process is scalable and can be optimized for high yield and purity. The use of iron as a reducing agent is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Aminophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form aminophenol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution Reactions: Electrophilic substitution reactions often use reagents such as acetic anhydride and sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar in structure but with the amino group para to the hydroxyl group.
3-Aminophenol: The amino group is meta to the hydroxyl group.
2-Hydroxyaniline: Another name for 2-aminophenol.
Uniqueness
2-Aminophenol hydrochloride is unique due to the ortho positioning of the amino and hydroxyl groups, which allows for intramolecular hydrogen bonding. This property gives it a relatively high melting point and distinct reactivity compared to its isomers .
Properties
IUPAC Name |
2-aminophenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZAFKCASPJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95-55-6 (Parent) | |
Record name | 2-Aminophenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4073122 | |
Record name | 2-Aminophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-19-4 | |
Record name | Phenol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminophenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Aminophenol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminophenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicity concerns associated with 4,6-Dichloro-2-Aminophenol Hydrochloride?
A: The study provides some insights into the toxicological profile of 4,6-Dichloro-2-Aminophenol Hydrochloride. In vivo experiments in mice determined non-lethal doses for different administration routes: 500 mg/kg (intragastric), 350 mg/kg (intraperitoneal), 25 mg/kg (intranasal), and 1.5 mg/kg (intracerebral). [] The compound was also deemed non-lethal to chick embryos at a dose of 1 mg per egg. [] In vitro studies using chorioallantoic membrane culture showed a minimum toxic concentration of 25 µg/ml. [] Importantly, the research observed that 4,6-Dichloro-2-Aminophenol Hydrochloride exhibited significant toxicity towards cultured HeLa cells, causing complete detachment at 25 µg/ml, while Ehrlich ascites cells displayed relative resistance, requiring 1.5 mg/ml for cell death. [] These findings highlight the need for further investigation into the compound's safety profile and potential organ-specific toxicities.
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